4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-: is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- can be achieved through several methods. One common approach involves the reaction of ortho-iodophenols with cyanamide in the presence of a palladium catalyst. This reaction proceeds through a carbonylation-cyclization domino process, resulting in the formation of the desired oxazinone compound . Another method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid .
Industrial Production Methods: Industrial production of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- typically involves large-scale synthesis using optimized reaction conditions. The use of palladium-catalyzed carbonylation and cyclization reactions is favored due to their efficiency and high yield . Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions: 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro analogs of the compound.
Substitution: Substitution reactions with different nucleophiles can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of dihydro analogs.
Substitution: Formation of various substituted oxazinone derivatives.
Wissenschaftliche Forschungsanwendungen
4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a protease inhibitor, particularly against serine proteases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of serine proteases by binding to their active sites, thereby preventing substrate cleavage . This inhibition is crucial in the context of diseases where protease activity contributes to tissue damage and inflammation.
Vergleich Mit ähnlichen Verbindungen
4H-1,3-Benzoxazin-4-one: Similar structure but lacks the phenoxy and methyl groups.
2-Phenyl-4H-1,3-oxazin-4-one: Similar structure but without the methyl group.
6-Methyl-2-phenyl-4H-1,3-oxazin-4-one: Similar structure but with a phenyl group instead of a phenoxy group.
Uniqueness: 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- is unique due to the presence of both the phenoxy and methyl groups, which enhance its chemical reactivity and potential biological activity. These substituents contribute to its distinct properties compared to other oxazinone derivatives .
Eigenschaften
CAS-Nummer |
61387-27-7 |
---|---|
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
6-methyl-2-phenoxy-1,3-oxazin-4-one |
InChI |
InChI=1S/C11H9NO3/c1-8-7-10(13)12-11(14-8)15-9-5-3-2-4-6-9/h2-7H,1H3 |
InChI-Schlüssel |
UVDXUXZHFUZNBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N=C(O1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.